Product packaging for Methyl biotin(Cat. No.:CAS No. 415725-35-8)

Methyl biotin

Cat. No.: B602342
CAS No.: 415725-35-8
M. Wt: 258.34
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Biotin (B1667282) Derivatives in Research

The journey to understanding biotin and its derivatives began with the discovery of "egg-white injury" in the early 20th century, a condition later attributed to the binding of dietary biotin by avidin (B1170675) in raw egg whites. wikipedia.org The isolation and structural elucidation of biotin in the 1940s paved the way for extensive research into its biological functions. nih.govlaskerfoundation.org Scientists soon recognized that biotin's tetrahydroimidizalone and tetrahydrothiophene (B86538) rings, coupled with a valeric acid side chain, were key to its activity as a coenzyme for carboxylases. nih.govlsu.edu These enzymes are critical for processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism. nih.govnih.govmedicalnewstoday.com

The development of biotin derivatives has been a natural progression in biotin research. These modified forms of biotin have been instrumental in a wide range of biochemical and molecular biology applications. A prime example is the use of biotinylation, the process of covalently attaching biotin to proteins, nucleic acids, and other molecules. creative-proteomics.com This technique leverages the extraordinarily strong and specific interaction between biotin and the proteins avidin and streptavidin for detection, purification, and immobilization of biomolecules. creative-proteomics.com The creation of various biotin derivatives has allowed for the fine-tuning of this powerful tool, enabling researchers to explore complex biological systems with greater precision.

Rationale for Methyl Biotin as a Research Compound

The primary rationale for utilizing this compound in research stems from the chemical modification of biotin's carboxylic acid group. The esterification of this group with a methyl moiety alters the molecule's properties in several ways that are advantageous for specific research applications.

One key reason for using this compound is in the study of biotin's metabolic pathways and the enzymes involved. For instance, in some bacterial biotin synthesis pathways, a methylated intermediate, pimeloyl-ACP methyl ester, is formed. nih.gov The study of compounds like this compound can, therefore, provide insights into these biosynthetic routes. nih.govgenome.jp

Furthermore, the methylation of the carboxyl group can influence how the molecule interacts with biological systems. This modification can affect its binding affinity to enzymes and transport proteins, potentially altering its bioavailability and metabolic fate compared to unmodified biotin. smolecule.com This makes this compound a useful probe for investigating the structural and functional requirements of biotin-binding proteins and transporters. In some studies, the introduction of a methyl group has been shown to either enhance or inhibit interactions depending on the specific protein environment, offering a way to dissect the molecular details of these binding events. smolecule.com

This compound also serves as a valuable tool in synthetic chemistry and bioconjugation. Its synthesis is relatively straightforward, often involving the esterification of biotin with methanol (B129727). smolecule.comgoogle.comgoogle.com This derivative can then be used in various chemical reactions. For example, it has been used in the development of molecularly imprinted polymers designed to selectively bind biotin and its derivatives. acs.org Additionally, research has demonstrated that biotin methyl ester can react with oxaziridine (B8769555) reagents to form stable sulfimide (B8482401) products, a reaction that can be used to label proteins and nucleic acids. chemrxiv.org This provides an alternative to the traditional biotin-avidin system for certain applications.

Scope and Objectives of this compound Research

The research involving this compound is diverse, with specific objectives aimed at leveraging its unique properties. A significant area of focus is in the field of bioconjugation and labeling . Here, the objective is to use this compound to tag and study biomolecules. smolecule.com Research in this area explores new methods for attaching this compound to proteins and nucleic acids and then using these tagged molecules for detection and purification. smolecule.comchemrxiv.org

Another major area of research is in metabolic and enzymatic studies . The objective here is to use this compound as a tracer or a modulator to understand the intricacies of biotin metabolism and the function of biotin-dependent enzymes. smolecule.com By comparing the effects of this compound to that of biotin, researchers can gain a deeper understanding of the structural requirements for enzyme activity and substrate recognition.

Furthermore, this compound is employed in materials science and analytical chemistry . The objective is to create novel materials and assays. For example, research has focused on developing biotin-selective thin films and molecularly imprinted polymers using biotin methyl ester as a template. acs.orgresearchgate.net These materials have potential applications in biosensors and competitive binding assays. acs.orgresearchgate.net

Finally, research also delves into the synthesis and chemical modification of this compound itself. The objective is to develop more efficient synthetic routes and to explore further chemical derivatization of the molecule to create new research tools with tailored properties. google.comgoogle.com

Interactive Data Table: Research Applications of this compound

Research AreaSpecific ApplicationRationale for Using this compoundKey Research Findings
Bioconjugation and LabelingLabeling of proteins and nucleic acidsServes as a stable conjugate for detection and purification. smolecule.comReacts with oxaziridine to form stable sulfimide linkages for labeling. chemrxiv.org
Metabolic StudiesTracer for understanding carboxylation reactionsMethylation alters interaction with enzymes and transporters. smolecule.comCan exhibit different binding affinities to proteins compared to unmodified biotin. smolecule.com
Drug DevelopmentExploration of therapeutic effects and improved pharmacokineticsMethylated derivatives may have altered biological activity. smolecule.comStudies investigate the potential for enhanced or inhibited interactions with protein targets. smolecule.com
Analytical ChemistryDevelopment of molecularly imprinted polymersUsed as a template molecule for creating selective binding sites. acs.orgSuccessful creation of synthetic polymers with binding affinity for biotin derivatives. acs.org
BiosensorsFabrication of biotin-selective thin filmsUsed in the copolymerization process to create a recognition element. researchgate.netDevelopment of robust, reusable materials for biotin detection. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2O3S B602342 Methyl biotin CAS No. 415725-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)/t6?,7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBSLIBPXCFHDN-UYXKVSBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858021
Record name 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415725-35-8
Record name 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for Methyl Biotin

Established Synthetic Routes for Methyl Biotin (B1667282)

The primary method for synthesizing methyl biotin is through the esterification of biotin's carboxylic acid group. This process requires careful control of reaction conditions and often involves the use of protecting groups to ensure selectivity. Subsequent purification is essential to isolate the desired product.

The conversion of biotin to its methyl ester, this compound, is typically achieved through esterification. One common method involves reacting biotin with thionyl chloride (SOCl₂) in methanol (B129727). This reaction proceeds efficiently, with one study reporting the completion of the reaction to form biotin methyl ester (2b) in approximately 8 hours at room temperature. Raising the temperature to 50°C can decrease the reaction time to just 1 hour and improve the yield to 84%. Another approach involves refluxing the biotin derivative with methanol in the presence of a catalytic amount of concentrated sulfuric acid for 2 hours. google.com Following the reaction, neutralization with a base like sodium bicarbonate (NaHCO₃) is performed before the removal of methanol and subsequent extraction. google.com

In the context of biotin synthesis pathways, enzymatic reactions also play a role in the formation of methyl esters. For instance, the BioC O-methyltransferase catalyzes the methyl esterification of malonyl-acyl carrier protein (malonyl-ACP), a key step in the biosynthesis of biotin in some organisms. nih.govpnas.org This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of malonyl-ACP, forming malonyl-ACP methyl ester. nih.govpnas.org This enzymatic methylation is a crucial initiating step that allows the molecule to enter the fatty acid synthesis pathway for elongation. nih.govnih.gov

The following table summarizes common laboratory-scale esterification conditions for producing this compound:

ReagentsSolventTemperatureReaction TimeYieldReference
Thionyl Chloride (SOCl₂)MethanolRoom Temperature~8 hours-
Thionyl Chloride (SOCl₂)Methanol50°C1 hour84%
Concentrated Sulfuric Acid (catalytic)MethanolReflux2 hours80% google.com
48% aq. HBr, Methanol-Reflux6 hours- google.com

In more complex syntheses involving biotin, particularly when creating derivatives, protecting groups are essential to ensure that reactions occur at the desired locations. The two secondary amine groups within the ureido ring of biotin can be reactive under certain conditions.

A common strategy involves the use of trityl groups, such as the 4,4'-dimethoxytrityl (DMTr) group, to selectively protect the 1'-nitrogen of biotin. acs.org This allows for subsequent reactions, like acylation or alkylation, to occur specifically at the 3'-nitrogen. acs.org The trityl protecting group can later be removed by treatment with an acid, such as trifluoroacetic acid (TFA). acs.org

Other protecting groups used in biotin-related syntheses include:

Benzyloxycarbonyl (Cbz): This group can be used to protect the 3'-nitrogen, offering differential protection when the 1'-nitrogen is protected with a trityl group. acs.org

Tert-butyloxycarbonyl (Boc): Frequently used to protect amino groups on linkers or amino acid residues that are being conjugated to biotin. mdpi.com

Fmoc (9-fluorenylmethyloxycarbonyl): Employed in solid-phase peptide synthesis to protect the N-terminus of amino acids that are part of a linker attached to biotin. acs.org

After synthesis, the purification of this compound and its derivatives is critical to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used method for this purpose. For instance, after esterification, the crude product can be purified by chromatography on a silica (B1680970) gel (SiO₂) column using a solvent system like 75% ethyl acetate-petroleum ether. google.com

For biotin derivatives synthesized on a solid support, such as in peptide synthesis, the product is first cleaved from the resin, often using an acid like trifluoroacetic acid (TFA). acs.org The cleaved product is then typically purified using reversed-phase high-performance liquid chromatography (HPLC). acs.orgmdpi.com

In cases of enzymatic synthesis, techniques like ion-exchange chromatography can be employed. For example, pimeloyl-ACP methyl ester was purified using Vivapure D spin columns with a step-wise gradient of lithium chloride in the binding buffer. nih.gov

Other purification methods include:

Recrystallization: This can be used to purify biotin from certain impurities. google.com

Extraction: Liquid-liquid extraction is often used as an initial purification step to separate the desired product from water-soluble or organic-soluble impurities. google.comgoogle.com For example, after neutralization of an esterification reaction, the product can be extracted with ethyl acetate. google.com

The purity of the final product is often assessed by techniques like HPLC and mass spectrometry. mdpi.comsigmaaldrich.com

Protection and Deprotection Strategies

Advanced Derivatization of this compound for Research Applications

The core structure of this compound can be further modified to create sophisticated tools for biological research. These derivatization strategies involve the attachment of reporter tags for detection or linkers for conjugation to other molecules.

Reporter tags are molecules that can be easily detected, allowing researchers to track the location and interactions of the biotinylated molecule.

Fluorescent Tags: These are molecules that absorb light at one wavelength and emit it at a longer wavelength. Common fluorescent dyes that can be attached to biotin derivatives include fluorescein, rhodamine, and various coumarin (B35378) derivatives. creative-proteomics.comnih.govthermofisher.com For example, a fluorescent biotinyl cysteine derivative has been synthesized for labeling proteins. researchgate.net The detection of biotin itself can be achieved through post-column derivatization in HPLC using reagents like o-phthalaldehyde (B127526) (OPA) and 3-mercaptopropionic acid (3-MPA) to create a fluorescent product. nih.gov

Isotopic Labels: These involve the incorporation of stable isotopes, such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H), into the biotin molecule or an attached linker. nih.govdicp.ac.cn Isotopic labeling is particularly useful in quantitative proteomics, where it allows for the differentiation and relative quantification of proteins from different samples using mass spectrometry. dicp.ac.cn For instance, an isotope-coded affinity tag containing a stable isotope-labeled arginine residue and a biotin tag has been synthesized for N-terminal labeling of peptides. dicp.ac.cn

Enzymatic Tags: Enzymes can be conjugated to biotin to create powerful detection systems. Horseradish peroxidase (HRP) and alkaline phosphatase (AP) are commonly used. creative-proteomics.com These enzymes catalyze reactions that produce a colored, chemiluminescent, or fluorescent signal, providing a high degree of amplification for sensitive detection. creative-proteomics.com Enzymatic labeling can also be used to attach biotin to specific molecules. For example, biotin ligase can specifically attach biotin to proteins, and terminal deoxynucleotidyl transferase (TdT) can be used to incorporate biotin-conjugated deoxynucleotides into DNA. creative-proteomics.comacs.org

The following table provides examples of reporter tags used with biotin derivatives:

Reporter Tag TypeExampleApplicationReference
FluorescentFluorescein, Rhodamine, CoumarinProtein visualization, Fluorescence microscopy creative-proteomics.comnih.govthermofisher.com
Isotopic¹³C, ¹⁵NQuantitative proteomics, Mass spectrometry nih.govdicp.ac.cn
EnzymaticHorseradish Peroxidase (HRP)Western blotting, ELISA creative-proteomics.com
EnzymaticBiotin LigaseSpecific protein biotinylation creative-proteomics.com

Linkers, or spacers, are chemical chains that connect the biotin moiety to the molecule of interest. They are crucial for overcoming steric hindrance that might prevent the bulky avidin (B1170675) or streptavidin protein from binding to the biotin tag.

Linkers can vary in length and chemical composition. Polyethylene glycol (PEG) spacers are commonly used to increase the distance between biotin and the target molecule. acs.org For example, Fmoc-8-amino-3,6-dioxaoctanoic acid is a PEG spacer that can be incorporated multiple times to create linkers of varying lengths. acs.org

Linkers often terminate in a reactive group that allows for covalent attachment to a specific functional group on the target molecule. Common reactive groups include:

NHS esters (N-Hydroxysuccinimide esters): These react with primary amines on proteins and peptides. google.com

Azides and Alkynes: These are used in "click chemistry" (Hüisgen 1,3-dipolar cycloaddition), a highly specific and efficient reaction that can be performed in aqueous conditions. mdpi.comresearchgate.net

Hydrazides and Hydroxylamines: These react with aldehydes and ketones, which can be introduced into glycoproteins and polysaccharides through periodate (B1199274) oxidation. thermofisher.com

The choice of linker and reactive group depends on the target molecule and the desired application. For instance, a biotin derivative with a linker terminating in a primary amine can be synthesized for further conjugation reactions. mdpi.com In some cases, the linker itself can have specific properties, such as being cleavable under certain conditions (e.g., by reduction of a disulfide bond or by photolysis). acs.orgsigmaaldrich.com

Solid-Phase Synthesis Approaches for this compound Analogs

Solid-phase synthesis offers a powerful and streamlined methodology for the creation of biotin analogs, including those based on this compound. This technique simplifies the purification process by anchoring the growing molecule to an insoluble resin, allowing reagents and by-products to be washed away after each reaction step. While specific protocols for the direct solid-phase synthesis of a library of this compound analogs are not extensively detailed in the literature, the principles are well-established through the synthesis of biotinylated peptides and oligonucleotides. lifetein.comacs.orgmdpi.com These methods can be adapted to generate derivatives of this compound.

A common strategy involves using a resin, such as Rink amide or p-methylbenzhydrylamine (MBHA) resin, as the solid support. lifetein.comresearchgate.net The synthesis can be initiated by coupling a protected amino acid, like Fmoc-Lys(Dde)-OH, to the resin. lifetein.com The peptide chain is then elongated using standard Fmoc solid-phase peptide synthesis (SPPS). The Dde protecting group on the lysine (B10760008) side chain is orthogonal to the Fmoc group and can be selectively removed at the end of the synthesis using a mild solution like 2% hydrazine (B178648) in DMF. lifetein.com This exposes the lysine's amino group for the attachment of a biotin derivative.

To synthesize a this compound analog, biotin methyl ester could be activated and coupled to this free amine on the resin-bound peptide. Alternatively, a pre-formed biotin methyl ester analog could be coupled. Activation of the carboxylic acid of biotin or its analog is typically achieved using coupling reagents like HBTU/HOBt/DIEA. lifetein.com

Another approach involves the use of specialized resins, such as NovaTag™, which are pre-loaded with a label or a protected functional group. sigmaaldrich.com These resins are designed to produce C-terminally labeled peptides. sigmaaldrich.com For instance, a Universal NovaTag™ resin could be used where the Fmoc group is first removed, and then a biotin methyl ester analog with a suitable functional group for attachment could be coupled to the resin before the peptide synthesis begins. sigmaaldrich.com

The table below outlines a generalized workflow for the solid-phase synthesis of a peptide labeled with a biotin methyl ester analog via a lysine side chain.

Table 1: Generalized Workflow for Solid-Phase Synthesis of a Biotin Methyl Ester-Labeled Peptide

Step Description Key Reagents/Conditions
1. Resin Preparation Swelling of Rink Amide MBHA resin. N,N-Dimethylformamide (DMF)
2. First Amino Acid Coupling Coupling of Fmoc-Lys(Dde)-OH to the resin. HBTU, HOBt, DIEA
3. Peptide Elongation Sequential coupling of Fmoc-protected amino acids to build the desired peptide chain. Fmoc-amino acids, HBTU/HOBt/DIEA, 20% piperidine (B6355638) in DMF for Fmoc removal
4. Orthogonal Deprotection Selective removal of the Dde protecting group from the lysine side chain. 2% Hydrazine in DMF
5. Biotin Analog Coupling Coupling of an activated biotin methyl ester analog to the deprotected lysine amine. Biotin methyl ester analog, HBTU/HOBt, DIEA
6. Cleavage and Deprotection Cleavage of the peptide from the resin and removal of all side-chain protecting groups. Trifluoroacetic acid (TFA) with scavengers (e.g., Reagent K)
7. Purification Purification of the final biotinylated peptide. High-Performance Liquid Chromatography (HPLC)

While these methods focus on attaching a biotin derivative as a label, they provide a framework for the synthesis of this compound analogs. For instance, one could envision anchoring a biotin precursor to a resin and then performing the methyl esterification and other modifications directly on the solid support before cleavage. However, the stability of the methyl ester group to the repeated cycles of SPPS and final cleavage conditions would need to be carefully considered.

Chemoenzymatic Synthesis Approaches for this compound Analogs

Chemoenzymatic synthesis combines the precision of biological catalysts with the flexibility of chemical synthesis to create complex molecules. This approach is particularly relevant for this compound analogs, as the natural biotin biosynthesis pathway in many bacteria involves a methylated intermediate. mit.edubiorxiv.org

In organisms like Escherichia coli, the biosynthesis of biotin hijacks the fatty acid synthesis (FAS) machinery. mit.edubiorxiv.orgpnas.org This pathway is initiated by the enzyme BioC , an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. acs.org BioC catalyzes the methylation of the free carboxyl group of malonyl-acyl carrier protein (malonyl-ACP) to form malonyl-ACP methyl ester. acs.orgbiorxiv.org This methylation is critical as it disguises the polar carboxyl group, allowing the molecule to enter the hydrophobic active sites of the FAS enzymes for chain elongation. biorxiv.org

After two rounds of FAS, the elongated product is pimeloyl-ACP methyl ester. pnas.org At this stage, the enzyme BioH , a carboxylesterase, plays a crucial gatekeeper role. pnas.orgnih.govasm.org BioH hydrolyzes the methyl ester, yielding pimeloyl-ACP and methanol. biorxiv.orgpnas.org This demethylation is essential for the molecule to exit the FAS cycle and enter the subsequent conserved steps of biotin ring assembly, which are catalyzed by BioF, BioA, BioD, and BioB. nih.gov The promiscuity of some BioH orthologs suggests they may have been recruited to this role relatively recently in evolutionary terms. pnas.org

Other enzymes listed are involved in alternative biotin synthesis pathways. For example, BioI is a cytochrome P450 enzyme found in Bacillus subtilis that cleaves long-chain acyl-ACPs to produce pimeloyl-ACP. nih.govBioW is involved in a pathway that synthesizes pimeloyl-CoA from pimelic acid. nih.gov The functions of other enzymes like BioG, BioK, and BioZ are part of the broader diversity of biotin synthesis across different species.

The BioC-BioH pathway provides a direct enzymatic route for the synthesis of a methylated biotin precursor. By supplying unnatural substrates to this pathway, it may be possible to generate novel this compound analogs. The substrate tolerance of these enzymes is a key factor for the feasibility of such chemoenzymatic approaches. asm.org

Table 2: Key Enzymes in the BioC-BioH Biotin Synthesis Pathway

Enzyme Gene Function Substrate(s) Product(s)
BioC bioC O-methyltransferase Malonyl-ACP, S-adenosyl-L-methionine (SAM) Malonyl-ACP methyl ester, S-adenosyl-L-homocysteine
FAS Enzymes fab genes Fatty Acid Synthesis Malonyl-ACP methyl ester, Malonyl-ACP Pimeloyl-ACP methyl ester
BioH bioH Carboxylesterase Pimeloyl-ACP methyl ester Pimeloyl-ACP, Methanol
BioF bioF 8-amino-7-oxononanoate synthase Pimeloyl-ACP, L-alanine 8-amino-7-oxononanoate, ACP, CO₂
BioA bioA 7,8-diaminopelargonic acid aminotransferase 8-amino-7-oxononanoate, SAM Dethiobiotin (B101835), Methionine
BioD bioD Dethiobiotin synthetase Dethiobiotin, ATP, CO₂ Carboxy-dethiobiotin
BioB bioB Biotin synthase Dethiobiotin Biotin

Directed evolution is a powerful technique used to engineer enzymes with novel or enhanced properties, including altered substrate specificity. nih.govpnas.org This method involves generating a large library of enzyme variants through mutagenesis, followed by screening or selection for the desired function. Biotin protein ligase (BPL), such as E. coli's BirA, is a prime target for such engineering due to its high specificity, which is desirable for targeted protein labeling applications. biorxiv.orgacs.org

Researchers have successfully used directed evolution to modify BirA's substrate scope. nih.gov A notable example is the evolution of BirA to utilize desthiobiotin, a biotin analog. nih.gov In this study, a technique called in vitro compartmentalization was used. A DNA library encoding BirA variants was emulsified, with each droplet containing a single gene and the necessary components for transcription and translation. nih.gov Variants that could efficiently ligate desthiobiotin to a peptide substrate were then selected and amplified. After several rounds, variants with significantly improved activity for desthiobiotin were isolated. nih.gov

While specific studies on the directed evolution of BirA for this compound analogs are not prominent, the principles demonstrated with other analogs are directly applicable. The goal would be to create a BirA variant that can efficiently recognize and activate biotin methyl ester or a related analog, transferring it to its target peptide sequence. This would involve:

Library Generation: Creating a library of BirA mutants, likely focusing on residues within the biotin-binding pocket.

Selection/Screening: Developing a high-throughput screen to identify mutants that can use the this compound analog. This could involve linking the ligation of the analog to a selectable marker or a fluorescent signal.

Amplification and Iteration: Isolating the genes of successful variants, subjecting them to further mutation, and repeating the selection process to accumulate beneficial mutations.

The challenge lies in the structural similarity between biotin and biotin methyl ester. The enzyme's active site would need to be altered to accommodate the methyl group and to tolerate the replacement of the carboxylate, which normally forms key interactions. pnas.org Successful engineering could lead to an orthogonal pair where an engineered ligase specifically uses a this compound analog, but not natural biotin, for targeted protein modification in vivo or in vitro. nih.gov

Table 3: Comparison of Natural and Potential Engineered Biotin Ligase Activity

Feature Natural BirA Engineered BirA for this compound (Hypothetical)
Primary Substrate d-Biotin Biotin Methyl Ester
Mechanism Forms Biotinyl-5'-AMP intermediate Forms Biotinyl Methyl Ester-5'-AMP intermediate
Key Challenge High specificity for biotin's carboxylate group Overcoming steric hindrance from the methyl group and loss of key interactions
Engineering Goal N/A Alter active site to accommodate methyl ester
Potential Application Endogenous protein biotinylation, BioID Orthogonal protein labeling with this compound analogs

Mechanistic and Kinetic Investigations of Methyl Biotin Interactions

Binding Kinetics and Thermodynamics with Biotin-Binding Proteins (e.g., Avidin (B1170675), Streptavidin)

The binding of biotin (B1667282) and its derivatives to avidin and streptavidin is renowned for its extraordinary affinity and specificity, making it a cornerstone of various biotechnological applications. rockland.com Understanding the subtle changes in binding kinetics and thermodynamics introduced by the methylation of biotin is crucial for refining these applications and for a deeper comprehension of molecular recognition principles.

The interaction between biotin and streptavidin or avidin is one of the most robust non-covalent bonds known in nature, characterized by an exceptionally low dissociation constant (Kd). acs.orgwikipedia.org For the biotin-streptavidin complex, the Kd is in the order of 10⁻¹⁴ M, while the biotin-avidin interaction is even tighter, with a Kd of approximately 10⁻¹⁵ M. wikipedia.orgnih.gov These values signify a virtually irreversible binding under physiological conditions. acs.org The affinity of avidin for free biotin is higher than that of streptavidin. wikipedia.org However, when biotin is conjugated to other molecules, streptavidin often exhibits a stronger binding affinity than avidin. acs.org

While specific dissociation constants for methyl biotin are not as extensively documented in readily available literature as those for biotin, the fundamental principles of the binding pocket interactions suggest that any modification to the biotin structure, including methylation, would likely alter the binding affinity. The precise impact would depend on the position of the methyl group and how it affects the intricate network of hydrogen bonds and van der Waals interactions within the binding site.

Table 1: Comparative Dissociation Constants (Kd) for Biotin with Avidin and Streptavidin

Ligand Protein Dissociation Constant (Kd) Reference
Biotin Avidin ~10⁻¹⁵ M wikipedia.orgnih.gov
Biotin Streptavidin ~10⁻¹⁴ M wikipedia.orgnih.gov

The remarkably high affinity of the biotin-streptavidin/avidin interaction is a consequence of both a rapid association rate (kon) and an exceptionally slow dissociation rate (koff). researchgate.net The binding process is known to be very fast. acs.org For the streptavidin-biotin interaction, the association rate constant (kon) has been reported to be in the range of 3.0 x 10⁶ to 4.5 x 10⁷ M⁻¹s⁻¹. researchgate.net

Isothermal titration calorimetry (ITC) is a powerful technique used to elucidate the thermodynamic parameters of binding interactions, including the change in enthalpy (ΔH) and entropy (ΔS). For the binding of biotin to avidin, calorimetric studies have determined an enthalpy change (ΔH) of approximately -23.4 kcal/mol at 25°C. nih.gov The binding of biotin to both avidin and streptavidin is an enthalpically driven process at certain temperatures and can become entropically favorable at others, indicating the complex nature of the forces at play. aimspress.comnih.gov

The binding of biotin to streptavidin induces a significant increase in the protein's thermal stability, with the midpoint of thermal denaturation (Tm) rising from 75°C to 112°C upon saturation. capes.gov.brresearchgate.net This stabilization is attributed to an enhancement in the cooperativity of the protein's thermal unfolding, resulting from stronger intersubunit associations and increased structural order upon ligand binding. researchgate.net The change in heat capacity (ΔCp) for the avidin-biotin interaction has been measured, though different studies have reported varying values. nih.gov These thermodynamic signatures are sensitive to the precise nature of the ligand-protein interactions, and thus, calorimetric studies of this compound would provide invaluable data on how methylation impacts the energetic landscape of binding.

Table 2: Thermodynamic Parameters for Biotin Binding to Avidin at 25°C

Thermodynamic Parameter Value Reference
Enthalpy Change (ΔH) -23.4 kcal/mol nih.gov
Change in Heat Capacity (ΔCp) -461 cal/mol/K nih.gov

Association (kon) and Dissociation (koff) Rates

Structural Basis of this compound Recognition

The high-affinity binding of biotin to avidin and streptavidin is underpinned by a highly complementary and pre-organized binding pocket. plos.org The structural details of these interactions have been extensively studied using high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray crystallography has provided atomic-level snapshots of the biotin-streptavidin and biotin-avidin complexes. acs.org These structures reveal that the biotin molecule is deeply buried within a β-barrel structure of the protein, with the exception of its valeric acid side chain, which remains exposed to the solvent. bbk.ac.uk The binding pocket is lined with several amino acid residues that form a network of hydrogen bonds and van der Waals contacts with the biotin molecule. bbk.ac.uk Key interactions involve tryptophan residues, which play a crucial role in stabilizing the complex. bbk.ac.uk

A flexible loop region in both streptavidin and avidin closes over the binding pocket upon biotin binding, further sequestering the ligand from the solvent and contributing significantly to the high affinity. acs.orgresearchgate.net While crystal structures specifically for a this compound-protein complex are not prominently cited in the available search results, the existing structures for biotin complexes provide a precise framework for predicting how a methyl group at various positions on the biotin molecule would be accommodated and what new interactions or steric hindrances might arise. For instance, the structure of BioH, an enzyme involved in biotin synthesis, in complex with Me-pimeloyl-ACP (a methylated pimeloyl derivative) has been solved, demonstrating the capability of proteins to specifically recognize methylated substrates. pnas.org

NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information on the dynamics and structure of the complex. frontiersin.org For the streptavidin-biotin system, NMR studies, including chemical shift perturbation (CSP) experiments, have been used to map the binding interface and probe the local electronic environment changes upon complex formation. acs.org By using perdeuterated protein, the signals from the ligand (biotin) can be observed directly, revealing significant chemical shift perturbations for biotin's protons upon binding, with some protons experiencing remarkable upfield shifts. acs.org These shifts are primarily attributed to the aromatic ring currents of nearby tryptophan residues in the binding pocket. acs.org

Furthermore, NMR relaxation experiments and hydrogen/deuterium (B1214612) (H/D) exchange studies can provide insights into the dynamics and stability of the protein in its free and ligand-bound states. plos.org For example, H/D exchange experiments on a chimeric avidin showed a notable increase in hydrogen protection upon biotin binding, indicating a more stable and less dynamic structure. plos.org While specific NMR studies focusing solely on this compound are not detailed in the provided results, the methodologies are well-established. Such studies on this compound would allow for a direct comparison of the chemical shift perturbations and dynamic changes with those observed for biotin, offering a detailed picture of the alterations in the interaction interface caused by the methyl group.

Computational Modeling of Binding Pockets and Molecular Docking

Computational modeling and molecular docking are powerful in-silico tools used to predict and analyze the interactions between a ligand, such as this compound, and a protein's binding pocket. These methods estimate the preferred orientation, binding affinity, and interaction energies, providing insights that guide experimental studies.

Research has employed computational approaches to visualize how modifications to the biotin structure might influence binding to proteins like streptavidin and avidin. A qualitative computational method, PROFEC (Pictorial Representation of Free Energy Changes), which accounts for protein flexibility and ligand solvation, was used to analyze potential modifications. researchgate.net This analysis suggested that replacing the pro-9R hydrogen atom of biotin with a larger group, like methyl, could lead to tighter binding with streptavidin and avidin. researchgate.net Free energy calculations supported this, predicting that a 9R-methylbiotin analog should bind approximately 3 kcal/mol more tightly to streptavidin, a difference attributed almost exclusively to the relative desolvation free energy of the ligand. researchgate.net However, experimental synthesis and testing of 9R-methylbiotin and 9S-methylbiotin revealed that both isomers bind more weakly to streptavidin than natural biotin, though the predicted preference for the 9R- over the 9S-stereoisomer was confirmed. researchgate.net Subsequent X-ray crystallography of the complexes validated that the binding modes were consistent with those used in the calculations, indicating that discrepancies between calculated and experimental binding free energies can arise from factors beyond simple binding conformation. researchgate.net

Molecular docking has also been used to estimate the structure of complexes between biotin derivatives and other molecules. For instance, in the development of synthetic biotin-binding polymers through molecular imprinting, docking via an intermolecular Monte Carlo conformational search was used to predict the structure of the prepolymerization complex between biotin methyl ester (B-Me) and methacrylic acid (MAA). nih.gov Docking simulations are also routinely used to screen for potential inhibitors of biotin-dependent enzymes, such as biotin carboxylase, by predicting binding modes and energies of various ligand scaffolds. rjptonline.org These studies rely on the detailed architecture of the binding pocket, where interactions are dominated by hydrogen bonds and van der Waals forces. nih.gov In streptavidin, a flexible loop closes over the binding pocket, contributing significantly to the high-affinity interaction. acs.org

Table 1: Computational and Experimental Binding Data for Biotin Analogs with Streptavidin

Compound Computational Prediction (vs. Biotin) Experimental Finding (vs. Biotin) Key Interacting Residues (in Streptavidin)
9R-Methylbiotin Tighter binding (approx. 3 kcal/mol) researchgate.net Weaker binding researchgate.net Trp-79, Trp-92, Trp-108, Trp-120 nih.gov
9S-Methylbiotin Little to no improvement in binding researchgate.net Weaker binding researchgate.net Trp-79, Trp-92, Trp-108, Trp-120 nih.gov
N-Methyl Ureido Biotin Greatly reduced binding researchgate.net Not reported in this study Not applicable

Enzymatic Biotinylation Mechanisms with this compound Analogs

Biotin Ligase Substrate Specificity Studies

Biotin protein ligase (BPL), also known as holocarboxylase synthetase (HLCS), is the enzyme responsible for the highly specific, ATP-dependent covalent attachment of biotin to a conserved lysine (B10760008) residue on its target proteins, such as the biotin carboxyl carrier protein (BCCP). google.comasm.org This specificity is crucial for the function of biotin-dependent carboxylases. asm.org

Studies exploring the substrate tolerance of BPLs have shown that these enzymes are generally stringent, with the E. coli enzyme (BirA) showing a strong preference for its natural substrate, biotin. nih.gov However, research into BPLs from diverse species has revealed remarkable differences in substrate specificity. While wild-type E. coli BirA does not effectively ligate many structural analogs of biotin, ligases from other organisms are more permissive. nih.gov For example, biotin ligase from the yeast Saccharomyces cerevisiae can accept an alkyne derivative of biotin, and the BPL from the archaeon Pyrococcus horikoshii utilizes both alkyne and azide (B81097) biotin analogs. nih.gov

The substrate specificity of BPLs can also be intentionally altered through directed evolution. nih.gov By creating libraries of BPL mutants and selecting for activity with a biotin analog, enzymes with novel specificities can be generated. For instance, E. coli BirA has been evolved to efficiently utilize desthiobiotin, a biotin analog lacking the sulfur atom. nih.govresearchgate.net Characterization of the selected variants identified specific mutations, such as M157T, that were sufficient to switch the substrate preference away from biotin and toward desthiobiotin. nih.gov These studies demonstrate that while the natural enzyme is highly specific, its binding pocket is amenable to modification to accept analogs like this compound derivatives.

Table 2: Substrate Specificity of Biotin Ligases from Different Species

Biotin Ligase Source Natural Substrate (Biotin) Analog Substrates Accepted Reference
***Escherichia coli* (BirA)** Yes No (for many analogs) nih.gov
***Saccharomyces cerevisiae* (Yeast)** Yes Alkyne-biotin nih.gov
Pyrococcus horikoshii Yes Alkyne-biotin, Azide-biotin nih.gov
***E. coli* (Evolved Mutant)** Reduced Activity Desthiobiotin nih.gov

Mechanistic Probing of Enzyme Catalysis

Methylated analogs of biotin serve as valuable tools for probing the mechanisms of biotin-dependent enzymes. By introducing a methyl group at a key position, researchers can disrupt specific interactions or reaction steps, thereby illuminating the catalytic process.

A key example is the use of N-1 methylbiotin to study the mechanism of biotin carboxylase, the enzyme component that catalyzes the ATP-dependent carboxylation of the biotin ring. annualreviews.org The original isolation of N-1 carboxybiotin methyl ester led to the presumption that the N1' atom of the ureido ring is the nucleophile in the reaction. annualreviews.org Kinetic studies using free biotin analogs like N-1 methylbiotin have helped to dissect the reaction sequence and evaluate the effects of substrate binding. annualreviews.org For instance, in kinetic analyses of transcarboxylase, the Michaelis constant (Km) for free (+)-biotin was observed to increase significantly, indicating that modifications to the ureido nitrogen affect enzyme binding and catalysis. annualreviews.org Using such analogs allows for the study of possible synergistic effects and helps to clarify whether bicarbonate or CO2 is the true substrate at the active site. annualreviews.org

Kinetic analysis provides a powerful approach to understanding enzyme mechanisms. Studies on biotin sulfoxide (B87167) reductase, for example, revealed a Ping Pong Bi-Bi mechanism with substrate inhibition, allowing for the determination of Km and Ki values for the substrates. acs.org Similarly, transient kinetic analysis of biotin synthase using stopped-flow spectrophotometry has been used to examine the binding of S-adenosyl-l-methionine (AdoMet) and dethiobiotin (B101835) (DTB). nih.gov These studies showed that the enzyme has evolved to bind AdoMet weakly and slowly in the absence of its substrate DTB, suggesting a cooperative binding mechanism that prevents unwanted radical generation. nih.gov Methylated analogs could be employed in similar kinetic studies to further probe substrate recognition and the sequence of catalytic events in these and other biotin-dependent enzyme systems.

Biotinidase Stability Studies of this compound Derivatives

Biotinidase is a ubiquitous enzyme found in serum and tissues that plays a critical role in biotin recycling. It catalyzes the hydrolysis of the amide bond between biotin and a lysine residue (in the form of biocytin) or between biotin and a linker in biotinylated molecules, releasing free biotin. nih.govresearchgate.net The stability of biotin derivatives to this enzymatic cleavage is a critical factor in applications such as antibody pretargeting. acs.orgnih.gov

Studies have shown that the amide bond in many biotin derivatives is susceptible to rapid cleavage by biotinidase. acs.orgnih.gov To overcome this instability, researchers have synthesized biotin derivatives with specific structural modifications designed to block biotinidase activity. One highly effective strategy is the introduction of a methyl group adjacent to the biotinamide (B1199965) bond. nih.govacs.org

Investigations into a series of radioiodinated biotin derivatives revealed that compounds containing an N-methyl moiety were very stable against degradation by biotinidase in both human and mouse serum. acs.orgnih.gov This stability was achieved by incorporating moieties such as N-methylglycine (sarcosine) or by using a linker containing an N-methyl group. acs.orgnih.gov In contrast, an unsubstituted biotin derivative was rapidly degraded under the same conditions. nih.govnih.gov Derivatives incorporating an α-methyl group (specifically, an R-methyl group) on the carbon adjacent to the biotinamide bond also showed enhanced stability, though it was intermediate compared to the N-methylated compounds. acs.org These findings demonstrate that methylation, particularly at the amide nitrogen, is an effective strategy for creating biotinidase-resistant derivatives.

Table 3: Biotinidase Stability of Various Biotin Derivatives

Biotin Derivative Type Modifying Group Stability to Biotinidase Reference
Unsubstituted None Rapidly degraded nih.govacs.org
N-Methylated N-methyl moiety adjacent to amide bond Very stable / Resistant nih.govacs.orgnih.gov
α-Methylated R-methyl group on α-carbon to amide bond Intermediate stability acs.org
Hydroxymethylene-substituted Hydroxymethylene on α-carbon Effective in blocking hydrolysis nih.gov
Carboxylate-substituted Carboxylate on α-carbon Effective in blocking hydrolysis nih.gov

Advanced Analytical Methodologies for Methyl Biotin Research

Spectroscopic Characterization Techniques for Methyl Biotin (B1667282) and its Complexes

Spectroscopy is a cornerstone in the analysis of methyl biotin, providing deep insights into its molecular structure, conformation, and the changes that occur upon binding to proteins such as avidin (B1170675) and streptavidin.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the mechanistic study of this compound and its derivatives. Its ability to provide exact mass measurements with high accuracy allows for the unambiguous determination of elemental compositions. This is critical in identifying reaction products, intermediates, and metabolites in complex biological matrices. nih.gov

In mechanistic studies, HRMS is used to confirm the identity of synthesized this compound and to analyze its subsequent reactions. For instance, in studies involving the labeling of biomolecules, HRMS verifies the successful conjugation of the biotin moiety. nih.govrsc.org Tandem mass spectrometry (MS/MS) experiments on HRMS instruments, such as Quadrupole Time-of-Flight (QqToF) hybrids, are employed to investigate the gas-phase fragmentation patterns of biotinylated molecules. researchgate.net

The fragmentation of biotin and its derivatives typically follows predictable pathways. Common fragmentation patterns for biotinylated peptides include characteristic cleavages around the ureido ring and the valeric acid side chain. nih.gov For this compound, the fragmentation would involve the ester group, providing signature ions that confirm its structure. The major fragmentation pathways for biotin itself often involve the loss of the valeric acid side chain and cleavages within the bicyclic ring system. researchgate.net Understanding these fragmentation routes is essential for the structural confirmation of this compound and for distinguishing it from other biotin derivatives in complex mixtures. researchgate.net

Table 1: Illustrative HRMS Data for a Biotin Derivative This table presents example data for a biotinylated compound, demonstrating the precision of HRMS in confirming molecular formulas.

Ion Calculated m/z Found m/z Formula
[M+H]⁺ 223.0355 223.0363 C₉H₇N₂O₅
[M+H]⁺ 209.0198 209.0188 C₈H₅N₂O₅
[M+Na]⁺ 733.4068 733.4076 C₃₇H₆₂N₂O₉SNa

Data sourced from references rsc.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound in solution. One-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, ROESY) NMR experiments provide a wealth of information regarding the molecule's connectivity, conformation, and intramolecular interactions.

A comprehensive NMR study of (+)-biotin methyl ester has provided definitive assignments for its proton (¹H) and carbon (¹³C) signals. researchgate.net In solution (CDCl₃), biotin methyl ester exists in a dynamic equilibrium between an extended conformation and a minor conformation featuring an intramolecular hydrogen bond (IMHB) involving the ester's carbonyl oxygen. researchgate.net

Two-dimensional NMR techniques are crucial for confirming assignments and probing spatial proximities.

COSY (Correlation Spectroscopy) reveals scalar (through-bond) couplings between protons, helping to establish the spin systems within the molecule, such as the protons along the valeric acid side chain and within the thiophane ring. researchgate.netarkat-usa.orgresearchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy) detects spatial proximities (through-space interactions) between protons. For biotin derivatives, ROESY spectra have shown cross-peaks that confirm the folded conformation in certain solvents, for instance, between the ureido ring NH proton and protons on the side chain. researchgate.netarkat-usa.org

Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often used in conjunction with experimental data to predict NMR chemical shifts. nih.gov Comparing calculated shifts with experimental values helps to validate proposed structures and conformations. For biotin methyl ester, GIAO calculations at the B3LYP/6-311++G** level of theory have been used to discuss its structure in solution and the solid state. researchgate.net

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Biotin Methyl Ester This table provides example chemical shift data which are key identifiers for the structure of biotin methyl ester.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-OCH₃ 3.67 51.5
C=O (ester) - 174.4
C=O (ureido) - 163.9
H1', H3' (NH) 5.38, 4.97 -
H4 4.49 61.8
H3a 4.29 60.1

Note: Data are illustrative and based on findings for biotin methyl ester. researchgate.netspectrabase.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information on the conformational state of this compound by probing its molecular vibrations. These techniques are sensitive to the local environment of functional groups and changes in molecular geometry.

FT-IR and FT-Raman studies on biotin and its derivatives, including biotin methyl ester, have been used to analyze conformational changes in proteins upon ligand binding. nih.govcnr.it The analysis of the amide I band in the protein's spectrum reveals shifts in the secondary structure content (α-helix vs. β-sheet) when this compound binds. nih.govcnr.it

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly useful for characterizing the functional groups of this compound. A study successfully identified distinct carbonyl (C=O) absorbance peaks for biotin, its electrochemically generated carboxylate anion, and the resulting biotin methyl ester. osti.gov This allows for clear differentiation between the carboxylic acid of biotin and the ester group of this compound.

Theoretical calculations using Density Functional Theory (DFT) have been performed to compute the vibrational frequencies of biotin, which aids in the assignment of experimental IR and Raman spectra. asianjournalofphysics.comresearchgate.net These assignments can be extended to interpret the spectra of this compound, accounting for the vibrational modes introduced by the methyl ester group.

Table 3: Characteristic IR Absorption Frequencies for Biotin and its Derivatives This table highlights key vibrational frequencies used to identify and differentiate biotin and its ester form.

Functional Group Molecule Wavenumber (cm⁻¹)
C=O (Ureido) Biotin ~1700
C=O (Carboxylic Acid) Biotin ~1710
C=O (Carboxylate) Biotin Carboxylate ~1560
C=O (Ester) Biotin Methyl Ester ~1735

Data compiled from references researchgate.netosti.gov.

Circular Dichroism (CD) spectroscopy is a key technique for investigating the conformational changes in chiral molecules, particularly proteins, upon interaction with ligands like this compound. While this compound itself is chiral, CD spectroscopy is most powerfully applied to observe changes in the secondary and tertiary structure of the host protein upon binding.

Studies on avidin and streptavidin show that their intrinsic CD spectra are sensitive to ligand binding in the biotin-binding pocket. nih.govresearchgate.net The binding pocket contains a cluster of aromatic residues, and the interaction with a ligand like this compound can alter the environment of these chromophores, leading to changes in the CD signal. nih.govnih.gov

The binding of biotinylated molecules to avidin or streptavidin can be conveniently monitored by following the changes in the CD spectrum. acs.orghepvs.ch For example, intensity changes or shifts in the far-UV CD spectrum (e.g., the positive peak of avidin at 228 nm) are indicative of ligand binding and associated protein conformational adjustments. nih.gov These spectral changes can be used in titration experiments to determine binding affinities and stoichiometry. The binding of biotin is known to induce a more ordered and thermostable structure in streptavidin, a change that is reflected in the protein's CD spectrum. researchgate.net The interaction of this compound with these proteins would be expected to induce similar conformational tightening.

Infrared (IR) and Raman Spectroscopy for Conformational Analysis

Chromatographic Separation Techniques for this compound and Derivatives

Chromatographic methods are fundamental for the purification of synthesized this compound and for the analysis of its derivatives in various applications.

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of this compound and for monitoring the progress of its synthesis (e.g., the esterification of biotin). scirp.org Due to biotin's poor UV absorbance, derivatization is often required for sensitive detection at low concentrations, though for purity analysis of bulk material, UV detection can be sufficient. service.gov.uk

Size-exclusion HPLC is a particularly effective method for studying the binding interactions between biotin derivatives and proteins like avidin and streptavidin. acs.orgnih.govacs.org By separating the protein-ligand complex from the unbound ligand based on size, HPLC assays can be used to evaluate the relative association and dissociation rates of different biotin derivatives. acs.orgnih.gov Such an assay would be directly applicable to comparing the binding kinetics of this compound to that of biotin. The method is valuable for reaction monitoring, allowing researchers to track the consumption of reactants and the formation of products over time, ensuring the reaction has gone to completion and providing a profile of the final product's purity. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile molecules like this compound, derivatization is a crucial prerequisite to increase their volatility, making them amenable to GC analysis.

Derivatization and Analysis:

The carboxyl group of this compound can be derivatized to form more volatile esters. A common approach involves silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the molecule.

GC-MS-based metabolite profiling can detect a wide array of chemical compounds, including N-heterocycles like biotin, after derivatization. mdpi.com The resulting volatile derivative of this compound can be separated from other components in a sample mixture based on its retention time on the GC column and subsequently identified by its characteristic mass spectrum. mdpi.comgrantome.com The mass spectrometer fragments the derivatized molecule into a unique pattern of ions, which serves as a molecular fingerprint for identification.

Research Findings:

While direct GC-MS analysis of underivatized biotin is challenging, methods have been developed for related compounds. For instance, stable isotope dilution GC-MS has been used to measure biotin metabolites like 3-hydroxyisovaleric acid. researchgate.net Furthermore, GC-MS profiling of TMS derivatives has proven effective for analyzing various cyclic compounds in complex biological matrices. mdpi.com These approaches highlight the potential of GC-MS for the sensitive and specific analysis of derivatized this compound in research settings.

Affinity Chromatography for Isolation of Biotinylated Species

Affinity chromatography is a powerful technique for purifying specific molecules from a complex mixture, based on a highly specific biological interaction. thermofisher.com The strong and specific interaction between biotin and the proteins avidin or streptavidin is widely exploited for this purpose. thermofisher.comnih.gov

Principle and Application:

In this method, avidin or streptavidin is immobilized on a solid support, such as agarose (B213101) beads, creating an affinity matrix. unc.edu When a sample containing biotinylated molecules, including this compound, is passed through this matrix, these molecules bind tightly to the immobilized protein. thermofisher.comunc.edu Unbound components are washed away, resulting in the selective isolation of the biotinylated species. google.com

Elution of the bound molecules can be achieved under denaturing conditions due to the strength of the biotin-avidin/streptavidin interaction. unc.edu However, milder elution methods are often preferred to preserve the biological activity of the purified substance. This can be accomplished by using biotin derivatives like 2-iminobiotin, which binds to avidin with lower affinity and allows for dissociation under gentler conditions, or by using monomeric avidin, which has a reduced affinity for biotin. sigmaaldrich.com Competitive elution with a solution of free biotin can also be employed to displace the bound molecules from the affinity matrix. unc.edunih.gov

Research Applications:

Application Description Key Findings
Protein Purification Isolation of biotinylated proteins and antibodies using avidin or streptavidin-linked agarose beads. thermofisher.com Avidin exhibits high affinity but can have non-specific binding, while modified avidin (Extravidin®) offers higher specificity.
Antibody Purification Purification of biotinylated monoclonal antibodies for use in ligand binding assays. biomedres.us Immobilized Metal Affinity Chromatography (IMAC) can be used to efficiently purify small batches of biotinylated antibodies. biomedres.us
RNA Isolation Use of reversibly biotinylated RNAs as ligands for the affinity chromatography of RNA-binding components. nih.gov A disulfide bond in the linker arm allows for mild dissociation of the RNA from the avidin support. nih.gov

| Cell Separation | Isolation of specific cells using affinity chromatography where a receptor binding reagent binds to a receptor on the target cell surface. google.com | The technology allows for the traceless isolation of cells and other complex biological materials. google.com |

Surface-Sensitive and Biosensor-Based Detection Methods for this compound

Surface-sensitive and biosensor-based techniques are instrumental in studying the interactions of this compound in real-time and with high sensitivity. These methods monitor changes at a surface where one of the interacting partners is immobilized.

Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions at a sensor surface. creative-proteomics.comunsw.edu.aumuni.cz It measures changes in the refractive index on a thin metal film (typically gold) as molecules bind and dissociate. creative-proteomics.comunsw.edu.au

Methodology and Data Analysis:

In a typical SPR experiment, a ligand (e.g., streptavidin) is immobilized on the sensor chip surface. An analyte (e.g., this compound) is then flowed over the surface in a solution. The binding of the analyte to the ligand causes a change in the refractive index, which is detected as a change in the SPR signal, measured in resonance units (RU). unsw.edu.aumuni.cz The resulting sensorgram provides kinetic data on the association and dissociation rates of the interaction, from which the binding affinity (KD) can be calculated. unsw.edu.aunih.gov

Research Findings:

Study Focus Key Findings
Streptavidin-Biotin Interaction Kinetics The interaction between streptavidin and biotin is characterized by a very slow dissociation rate, indicative of a high-affinity bond. benthamopen.com
Predicting Streptavidin Coverage A model was developed to predict streptavidin coverage on biotinylated surfaces, which is governed by the exposed biotin density. acs.org

| Influence of Diffusion on Kinetics | The diffusion between the buffer and analyte solution can affect the kinetic parameters obtained from SPR, highlighting the importance of controlled fluidics. benthamopen.com |

Quartz Crystal Microbalance (QCM) for Interaction Studies

The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that measures changes in the resonance frequency of a quartz crystal oscillator upon the adsorption or desorption of molecules on its surface. researchgate.netbiolinscientific.comacs.org When coupled with dissipation monitoring (QCM-D), it can also provide information about the viscoelastic properties of the adsorbed layer. biolinscientific.comnih.gov

Principle and Applications:

QCM is a label-free, time-resolved method that can be used to study a wide range of molecular interactions. biolinscientific.com For this compound research, a surface can be functionalized with biotinylated molecules, and the subsequent binding of proteins like avidin or streptavidin can be monitored in real-time by the change in the crystal's frequency. researchgate.netnih.govscispace.com This allows for the quantitative analysis of binding events and the study of layer formation. nih.gov

Research Findings:

Research Area Key Findings
Avidin Adsorption on Biotinylated Surfaces QCM studies have shown that the adsorption of avidin is influenced by the thickness and redox state of a biotinylated polypyrrole film. researchgate.net
Functionalized Lipid Layers QCM-D is used to monitor the formation of biotinylated lipid bilayers and the subsequent binding of avidin, providing a platform for studying further molecular interactions. nih.gov
Cell-Based Biosensors QCM has been employed in the development of whole-cell biosensors to study the binding of antibodies to cell surface receptors. diva-portal.orgnih.gov

| Predicting Streptavidin Coverage | In conjunction with LSPR, QCM-D has been used to measure the wet mass of streptavidin on biotinylated supported lipid bilayers, validating a predictive model for SAv coverage. acs.org |

Electrochemical Detection Methods

Electrochemical biosensors offer a sensitive, cost-effective, and often portable means of detecting and quantifying biotin and its derivatives. mdpi.commdpi.com These sensors utilize a biological recognition element in conjunction with an electrochemical transducer.

Methodologies:

Various electrochemical techniques can be employed, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). mdpi.com The principle often involves the immobilization of a recognition molecule, such as an anti-biotin antibody or streptavidin, onto an electrode surface. nih.govnih.gov The binding of biotin or this compound to this recognition layer can then be detected through changes in the electrochemical signal, such as a change in current or potential.

Another approach involves the direct electrochemical oxidation of biotin. For example, a sensor based on zinc nanoparticles and 2-methyl benzimidazole (B57391) electrodeposited on a graphite (B72142) electrode has been developed for the direct determination of biotin. tandfonline.comtandfonline.com

Research Findings:

Sensor Type Detection Principle Limit of Detection (LOD)
Immunosensor with Oriented Antibody Immobilization of anti-biotin antibody fragments on gold nanoparticles or a boronic acid-presenting surface. nih.gov 0.19 pg
Photobiotin-based Sensor Adsorptive behavior of photobiotin (B1226016) on a carbon paste electrode to monitor streptavidin interaction. nih.gov 10⁻¹² M streptavidin
Nano-modified Electrode Direct irreversible electrooxidation of biotin on a zinc nanoparticle and 2-methyl benzimidazole modified graphite electrode. tandfonline.comtandfonline.com 5 nmol L⁻¹

| Ferrocene-Biotin Conjugates | Development of ferrocene-biotin bioconjugates as electrochemical sensors. figshare.com | Not specified |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive techniques that provide detailed chemical information about the outermost layers of a material. acs.orgnih.govwikipedia.org

X-ray Photoelectron Spectroscopy (XPS):

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides information on the elemental composition and chemical states of atoms on a surface. wikipedia.orgthermofisher.com It works by irradiating a surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons. thermofisher.com XPS has been used to characterize the functionalization of surfaces with biotin, confirming the covalent binding of biotin to attachment layers on gold substrates. nih.gov It can also be used to quantify the surface concentration of biotinylated molecules in mixed self-assembled monolayers. researchgate.netnih.govresearchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS):

ToF-SIMS provides detailed molecular information about a surface by bombarding it with a primary ion beam and analyzing the mass-to-charge ratio of the ejected secondary ions. nih.gov This technique is highly sensitive to the outermost molecular layer. nih.gov ToF-SIMS has been used in conjunction with XPS to investigate the chemistry of tip and surface modifications in studies of biotin-avidin interactions. acs.org It can confirm the presence of specific molecular fragments, such as those related to biotin and oligo(ethylene glycol) in mixed monolayers. researchgate.netnih.gov

Combined Approaches and Research Findings:

The combination of XPS and ToF-SIMS provides a comprehensive characterization of surfaces functionalized with this compound or related biotinylated species. These techniques have been instrumental in:

Confirming the successful immobilization of biotinylated molecules on various substrates. acs.orgnih.govresearchgate.net

Quantifying the surface composition of mixed monolayers. researchgate.netnih.gov

Investigating the orientation and distribution of molecules on a surface. researchgate.netnih.gov

Applications of Methyl Biotin in Biochemical and Molecular Biology Research

Methyl Biotin (B1667282) as a Probe for Protein-Protein and Protein-Ligand Interactions

The study of interactions between proteins, as well as between proteins and other molecules (ligands), is fundamental to understanding cellular function. Methyl biotin serves as a versatile probe in several key techniques designed for this purpose.

Affinity precipitation, often executed as a "pull-down" assay, is a widely used in vitro method to identify or confirm protein-protein interactions. thermofisher.com In this technique, a "bait" protein is tagged, often with biotin or a derivative like this compound. This tagged bait protein is then incubated with a complex mixture of proteins, such as a cell lysate. thermofisher.com The bait protein, along with any proteins it has interacted with ("prey"), is then selectively captured using an affinity matrix, typically beads coated with streptavidin or avidin (B1170675). thermofisher.comacs.org

The use of a biotinylated bait allows for the specific isolation of the bait-prey complexes from the rest of the cellular proteins. thermofisher.comacs.org After washing away non-specifically bound proteins, the captured proteins are eluted and can be identified using methods like Western blotting or mass spectrometry. thermofisher.comresearchgate.net This approach is valuable for both validating suspected interactions and for discovering novel binding partners. thermofisher.com For instance, researchers have utilized biotinylated probes in pull-down experiments to isolate and identify specific histone demethylases and their interacting partners from cell nuclear extracts. acs.org

FeatureDescription
Principle An in vitro method to isolate a protein complex by using a tagged "bait" protein. thermofisher.com
This compound's Role Serves as the tag on the bait protein.
Capture Agent Immobilized streptavidin or avidin on a solid support (e.g., beads). thermofisher.comacs.org
Process 1. A protein of interest (bait) is tagged with this compound. 2. The tagged bait is incubated with a protein source (e.g., cell lysate). thermofisher.com 3. The mixture is passed through a column containing streptavidin-coated beads. 4. The bait protein and its binding partners ("prey") are captured. thermofisher.com 5. Unbound proteins are washed away. 6. The protein complex is eluted and analyzed (e.g., by Western blot or mass spectrometry). thermofisher.comresearchgate.net
Application Confirming known protein-protein interactions and identifying novel ones. thermofisher.com

Proximity labeling (PL) techniques have revolutionized the study of protein interaction networks within their native cellular environment. whiterose.ac.ukelifesciences.org Methods like BioID (biotin identification) and the more recent, highly efficient TurboID, utilize a promiscuous biotin ligase fused to a protein of interest. whiterose.ac.ukcreative-proteomics.comcreative-proteomics.com When supplied with biotin, this engineered enzyme releases reactive biotin intermediates (like biotin-AMP) that covalently label proteins in close proximity (typically within a 10-20 nm radius). nih.govacs.orgnih.gov

These biotinylated proteins, which represent the "neighborhood" of the protein of interest, can then be captured using streptavidin affinity purification and identified by mass spectrometry. whiterose.ac.uknih.gov This allows for the identification of not only stable, direct interactions but also transient or weak associations that are often missed by traditional methods like pull-down assays. creative-proteomics.comcreative-proteomics.com TurboID, an evolved version of the biotin ligase, offers the significant advantage of much faster labeling kinetics, allowing for the capture of dynamic cellular processes with greater temporal resolution. creative-proteomics.comcreative-proteomics.comwhiterose.ac.uk

TechnologyEnzymeLabeling TimeKey Advantages
BioID BirA* (a promiscuous E. coli biotin ligase) creative-proteomics.comcreative-proteomics.comHours (typically 18-24) nih.govIdentifies proximal and transient interactions in vivo. creative-proteomics.comcreative-proteomics.com
TurboID Engineered, highly active biotin ligase elifesciences.orgcreative-proteomics.comMinutes (as short as 10) elifesciences.orgwhiterose.ac.ukRapid labeling kinetics, suitable for dynamic processes and rare proteins. elifesciences.orgcreative-proteomics.com
miniTurbo A smaller version of TurboID elifesciences.orgwhiterose.ac.ukMinutes whiterose.ac.ukReduced size may be advantageous in certain cellular contexts. whiterose.ac.uk

The strong and specific interaction between biotin and streptavidin is also a cornerstone of many microarray and surface-based analytical platforms. mdpi.com In this context, a surface (like a glass slide or a gold-coated chip) is functionalized with streptavidin. mdpi.comtandfonline.com Biotinylated molecules, including proteins, antibodies, or nucleic acid aptamers, can then be precisely immobilized on this surface to create a microarray. mdpi.comtandfonline.comtandfonline.com

This technology allows for the high-throughput analysis of thousands of molecular interactions simultaneously. For example, a protein microarray can be used to screen a sample for the presence of specific antibodies, or to study the binding of a particular protein to a large library of potential ligands. tandfonline.com The use of a single biotin tag per probe molecule has been shown to be crucial for maintaining the functional integrity of the immobilized proteins, ensuring that their antigen-binding sites remain accessible. mdpi.com This approach enables the creation of mixed arrays, for instance, combining both aptamers and proteins on a single chip for multiplexed analysis. mdpi.com

Proximity Labeling Technologies (e.g., BioID, TurboID) [10, 34, 43]

This compound in Proteomics and Interactomics Research

Proteomics, the large-scale study of proteins, and interactomics, the study of their interactions, rely heavily on methods for protein identification and quantification. This compound plays a crucial role in several workflows designed for these purposes.

A common strategy in proteomics is to covalently tag a subpopulation of proteins with biotin or a derivative. nih.govacs.org This can be achieved through various methods, such as labeling cell surface proteins with amine-reactive biotinylation reagents or using metabolic labeling techniques. nih.govresearchgate.net Once a subset of the proteome is biotinylated, the cells are lysed, and the biotinylated proteins are enriched from the complex mixture using avidin or streptavidin affinity chromatography. nih.govacs.org

This enrichment step is critical as it significantly reduces the complexity of the sample, allowing for the subsequent identification of low-abundance proteins by mass spectrometry (MS). thermofisher.com A challenge with this approach is that the analysis often identifies both the labeled proteins and unlabeled contaminants. To address this, methods like "Direct Detection of Biotin-containing Tags" (DiDBiT) have been developed, which focus the MS analysis specifically on the biotin-tagged peptides, improving the direct detection of the targeted protein subpopulation. nih.govresearchgate.net

StepDescriptionPurpose
1. Labeling Covalent attachment of a biotin tag to a specific protein subpopulation in cells or in vitro. nih.govresearchgate.netTo specifically mark proteins of interest.
2. Lysis Disruption of cells to release their protein content. nih.govacs.orgTo create a complex protein mixture for analysis.
3. Enrichment Incubation of the cell lysate with streptavidin/avidin-coated beads. nih.govnih.govacs.orgTo isolate the biotinylated proteins from the rest of the proteome.
4. Washing Removal of non-specifically bound proteins from the beads. nih.govTo reduce background and improve the purity of the enriched sample.
5. Elution & Digestion Release of bound proteins from the beads and enzymatic digestion into peptides. nih.govTo prepare the proteins for mass spectrometry analysis.
6. Mass Spectrometry Analysis of the peptides to identify the corresponding proteins. nih.govresearchgate.netTo determine the identity of the proteins in the targeted subpopulation.

To move beyond simple identification and compare the relative abundance of proteins between different samples, researchers employ quantitative proteomics techniques. One of the earliest and most influential methods is Isotope-Coded Affinity Tagging (ICAT). mdpi.comsci-hub.se The ICAT reagent consists of three parts: a reactive group that specifically targets an amino acid side chain (e.g., the thiol group of cysteine), a linker region that incorporates stable isotopes (a "light" version with no heavy isotopes and a "heavy" version with isotopes like deuterium (B1214612) or carbon-13), and a biotin affinity tag. thermofisher.commdpi.comresearchgate.net

In a typical ICAT experiment, two protein samples (e.g., from healthy and diseased cells) are labeled separately, one with the light reagent and one with the heavy reagent. researchgate.net The samples are then combined, digested into peptides, and the biotin-tagged peptides are isolated by streptavidin affinity chromatography. sci-hub.seresearchgate.net When analyzed by mass spectrometry, the same peptide from the two samples will appear as a pair of peaks separated by a known mass difference due to the isotopic linker. thermofisher.commdpi.com The ratio of the intensities of these peaks provides a precise measure of the relative abundance of that peptide—and by extension, its parent protein—in the original two samples. researchgate.net This approach allows for the large-scale, quantitative comparison of proteomes.

Spatially Resolved Proteomics with this compound Derivatives

Spatially resolved proteomics aims to identify the protein composition of specific subcellular compartments, providing a "parts list" that is crucial for understanding cellular function and signaling pathways. mit.edu Proximity labeling (PL) coupled with mass spectrometry has emerged as a powerful technology for this purpose. nih.gov This technique relies on genetically targeting an enzyme to a specific cellular location. mit.edu The enzyme then catalyzes the formation of reactive intermediates from a supplied substrate, which covalently label nearby endogenous proteins with a tag, such as biotin. nih.gov

One prominent method utilizes an engineered ascorbate (B8700270) peroxidase, APEX2. mit.edunih.gov In this system, cells are preloaded with a biotin-phenol substrate. Upon the addition of hydrogen peroxide for a very short duration (e.g., 1 minute), the APEX2 enzyme generates highly reactive biotin-phenoxyl radicals. mit.edunih.gov These radicals have a short half-life and will covalently tag proteins in their immediate vicinity, typically on electron-rich amino acid residues like tyrosine. nih.gov The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry. mit.edunih.gov To enhance the specificity of identifying proteins within a particular compartment, especially open cellular regions, a ratiometric three-state stable isotope labeling by amino acids in cell culture (SILAC) protocol can be employed. mit.edunih.gov This allows for the differentiation of genuinely proximal proteins from non-specific binders.

Another approach involves biotin ligase-based methods like BioID and TurboID. nih.govacs.org These engineered E. coli biotin ligases generate a reactive biotin-5'-AMP intermediate that diffuses and labels primary amines (lysine residues) on proximal proteins. nih.govacs.org TurboID, an evolved version of BioID, exhibits significantly enhanced catalytic efficiency, allowing for much shorter labeling times (e.g., 10 minutes). acs.org These methods provide a powerful means to map protein interaction networks and the protein composition of specific cellular locales in living cells. nih.govacs.org

Proximity Labeling Method Enzyme Substrate Reactive Intermediate Labeled Residues Labeling Time
APEX2 Engineered Ascorbate PeroxidaseBiotin-phenol, H₂O₂Biotin-phenoxyl radicalTyrosine, Cysteine, Histidine, Tryptophan~1 minute
BioID/TurboID Engineered Biotin LigaseBiotin, ATPBiotin-5'-AMPLysine (B10760008)10 mins - 18+ hours

Chemical Cross-linking Mass Spectrometry with Biotinylated Cross-linkers

Chemical cross-linking combined with mass spectrometry (XL-MS) is a powerful technique for elucidating protein structures and mapping protein-protein interactions. nih.gov This method provides distance constraints between reactive amino acid residues, which can be used to model the topology of protein complexes. nih.gov A significant challenge in XL-MS is the low abundance of cross-linked peptides compared to unmodified peptides, which complicates their detection and analysis. nih.govresearchgate.net

To overcome this, biotin-tagged chemical cross-linkers have been developed. nih.govresearchgate.net These cross-linkers contain a biotin moiety within their spacer arm, in addition to the reactive groups that form covalent bonds with specific amino acid side chains (commonly lysine). nih.govresearchgate.net The presence of the biotin tag allows for the selective enrichment of cross-linked peptides from a complex mixture using streptavidin affinity chromatography. nih.govresearchgate.net This enrichment step significantly simplifies the resulting mass spectra and facilitates the identification of the cross-linked sites. nih.govresearchgate.net Researchers have synthesized lysine-reactive homobifunctional cross-linkers with a central biotin tag to successfully enrich and identify cross-linked peptides from proteins like the HIV-1 capsid protein. nih.gov

Some advanced cross-linkers are designed to be MS-cleavable. For example, the BDP-NHP cross-linker incorporates a biotin tag for enrichment and also possesses bonds that can be cleaved during collision-induced dissociation (CID) in the mass spectrometer. This cleavage results in a predictable mass relationship between a released reporter ion and the cross-linked peptides, further aiding in their unambiguous identification.

This compound in Nucleic Acid Research

The high-affinity interaction between biotin and streptavidin is also extensively exploited in nucleic acid research for labeling, detection, and purification. Biotinylated nucleotides can be incorporated into DNA and RNA probes, which can then be used in a variety of applications.

Biotinylated DNA and RNA probes are widely used as non-radioactive alternatives for detecting specific nucleic acid sequences in various hybridization assays, such as Southern and Northern blotting, in situ hybridization, and microarray analysis. thermofisher.com These probes are typically generated by incorporating biotin-labeled nucleotides, such as biotin-16-dUTP or biotin-11-UTP, during enzymatic synthesis. jenabioscience.com

The labeling can be achieved through several methods:

Nick Translation: Introduces biotinylated nucleotides at nicks created in the DNA.

Random Priming: Uses random hexamers to prime DNA synthesis and incorporate biotinylated dNTPs.

PCR Labeling: Incorporates biotinylated primers or dNTPs during the amplification process.

3'-End Labeling: Terminal deoxynucleotidyl transferase (TdT) can add biotinylated nucleotides to the 3' end of DNA fragments. thermofisher.com

In Vitro Transcription: RNA polymerases can incorporate biotinylated NTPs to produce labeled RNA probes. thermofisher.com

Once the biotinylated probe hybridizes to its target sequence, it can be detected using streptavidin conjugated to an enzyme (like alkaline phosphatase or horseradish peroxidase) or a fluorophore. thermofisher.com This enzymatic or fluorescent signal allows for the visualization and quantification of the target nucleic acid. nih.gov

Identifying the proteins that bind to specific DNA or RNA sequences is crucial for understanding gene regulation and other cellular processes. Biotin-mediated pull-down assays are a common method for this purpose. fishersci.se In this technique, a biotinylated nucleic acid probe (DNA or RNA) corresponding to a sequence of interest is synthesized. fishersci.se This "bait" probe is then incubated with a cell lysate or nuclear extract to allow for the formation of nucleic acid-protein complexes. fishersci.se

The resulting complexes are then "pulled down" or captured from the lysate using streptavidin-coated beads (often magnetic for ease of handling). fishersci.sersc.org After washing away non-specifically bound proteins, the specifically bound proteins are eluted from the beads and can be identified by methods such as Western blotting or mass spectrometry. fishersci.se This approach has been instrumental in identifying transcription factors that bind to specific promoter or enhancer regions and RNA-binding proteins that regulate mRNA stability, translation, or splicing. rsc.orgroyalsocietypublishing.org

For instance, biotinylated RNA probes corresponding to the 3'-untranslated region (3'-UTR) of a specific mRNA can be used to isolate and identify the proteins that regulate its fate. royalsocietypublishing.org Similarly, furan-containing peptide nucleic acid (PNA) probes equipped with a biotin tag have been used to pull down specific RNA targets from cell lysates. rsc.org

The electrophoretic mobility shift assay (EMSA), or gel shift assay, is a widely used technique to study protein-nucleic acid interactions in vitro. researchgate.netnih.gov The principle of EMSA is that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid probe. nih.govactivemotif.com

Traditionally, probes were labeled with radioisotopes like ³²P. However, due to safety concerns and the hazardous nature of radioactivity, non-radioactive detection methods have become increasingly popular. researchgate.net Biotin-labeled DNA or RNA probes provide a sensitive and safe alternative. researchgate.netnih.govactivemotif.com

In a chemiluminescent EMSA, a biotin-labeled probe is incubated with a protein sample (e.g., purified protein or nuclear extract) and then separated by gel electrophoresis. activemotif.com The nucleic acids are then transferred to a nylon membrane and detected using streptavidin conjugated to horseradish peroxidase (HRP). activemotif.com The HRP enzyme catalyzes a reaction with a chemiluminescent substrate, producing light that can be captured on X-ray film or with a CCD camera. activemotif.com The presence of a "shifted" band, which can be diminished by competition with an excess of unlabeled probe, indicates a specific protein-nucleic acid interaction. activemotif.com

This compound-Mediated Isolation of Nucleic Acid-Binding Proteins and Complexes

This compound in Cell-Based Research Models (excluding human trials)

Biotin and its derivatives are valuable tools in cell-based research, primarily due to the overexpression of biotin transporters in many cancer cell lines compared to normal cells. rsc.org This differential expression can be exploited for targeted delivery and bioimaging.

Studies have shown that conjugating biotin to various molecules, such as nanoparticles or therapeutic agents, can enhance their uptake into cancer cells through receptor-mediated endocytosis. rsc.orgresearchgate.net For example, biotin-modified nanocarriers have been shown to improve the delivery of chemotherapy drugs to tumor cells in culture. rsc.org In one study, biotin conjugation to mixed micelles increased their internalization into A549 lung cancer cells by 1.2-fold compared to non-targeted micelles, leading to improved cytotoxicity of the encapsulated drug. researchgate.net

The transport of biotin into cells is primarily mediated by the sodium-dependent multivitamin transporter (SMVT). mdpi.com However, other transporters, such as monocarboxylate transporter 1 (MCT-1), may also play a role, particularly for biotinylated nanoparticles. researchgate.netnih.gov Research using various cell lines, including human embryonic kidney (HEK293), human keratinocyte (HaCaT), and cancer cell lines like HepG2, has been crucial in elucidating the mechanisms of uptake for biotin and biotinylated conjugates. researchgate.netnih.gov

Furthermore, biotin plays a role in fundamental cellular processes beyond its use as a research tool. It acts as a cofactor for carboxylase enzymes involved in fatty acid, glucose, and amino acid metabolism. mdpi.com Biotin can also influence cell structure; for instance, it has been shown to affect the distribution of the cytoskeletal protein vimentin (B1176767) during the differentiation of pre-adipocytes. mdpi.com

Intracellular Labeling and Tracking of Biomolecules

The ability to label and track specific proteins and other biomolecules within the complex intracellular environment is crucial for understanding cellular function. Biotin-based tags are widely used for this purpose due to the high-affinity and specific interaction between biotin and streptavidin. Probes derived from this compound are central to some of these advanced labeling techniques.

A novel strategy, termed Biotin Redox-Activated Chemical Tagging (BioReACT), utilizes biotin methyl ester as a reactive handle for stable and efficient bioconjugation chemrxiv.org. In this method, the thioether group within the biotin molecule is reacted with an oxaziridine (B8769555) reagent, which rapidly forms a stable sulfimide (B8482401) bond chemrxiv.org. This reaction proceeds to completion within minutes in aqueous solutions chemrxiv.org. By using an oxaziridine that also contains a clickable functional group, such as an azide (B81097), this method effectively transforms the biotin moiety into a versatile chemical handle. This handle can then be attached to biomolecules of interest. Researchers have validated this approach by creating a functional antibody-drug conjugate (ADC) using a trastuzumab Fab fragment. The resulting ADC, built upon the modified biotin scaffold, demonstrated selective killing of SKBR3 cancer cells, proving the utility of the BioReACT method for creating functional intracellular agents chemrxiv.org.

Another approach involves using phosphine-biotin (B157780) reagents, which are derivatives of biotin methyl ester caymanchem.com. These probes are designed for the Staudinger ligation, a highly specific reaction between a phosphine (B1218219) and an azide. Proteins that have been metabolically labeled with azide-containing amino acids can be selectively tagged with the phosphine-biotin probe inside living cells. The biotinylated proteins can then be detected or purified using standard avidin-based techniques caymanchem.com.

However, the cell permeability of biotin conjugates can be a challenge. Some multifunctional fluorophore ligands that also contain biotin are unable to label intracellular proteins effectively, likely because the combined polarity of the fluorophore and the biotin group prevents passive diffusion across the cell membrane biorxiv.orgresearchgate.net. Conversely, other designs, such as silicon-rhodamine-based ligands, are cell-permeable and can efficiently label intracellular proteins while presenting an accessible biotin moiety for subsequent affinity capture biorxiv.orgbiorxiv.org.

Table 1: Research Findings on Intracellular Labeling with this compound Derivatives

Method This compound Derivative/Starting Material Key Research Finding Application Example Citations
Biotin Redox-Activated Chemical Tagging (BioReACT) Biotin methyl ester Reacts rapidly with oxaziridines to form a stable sulfimide linkage, converting biotin into a reactive handle. Generation of a functional antibody-drug conjugate for selective cancer cell killing. chemrxiv.org
Staudinger Ligation Phosphine-biotin (methyl ester derivative) Selectively reacts with azido (B1232118) groups on modified proteins inside cells. Labeling and detection of sulfenic acid-modified proteins in living cells. caymanchem.com
Multifunctional Ligands Biotin-conjugated fluorophores (synthesis may involve methyl ester intermediates) Cell permeability is highly dependent on the overall structure; some conjugates are cell-permeable while others are not. Intracellular labeling of HaloTag fusion proteins for imaging and subsequent affinity capture. biorxiv.orgresearchgate.netbiorxiv.org

Studies of Membrane Protein Dynamics using this compound Conjugates

Membrane proteins are critical for cell signaling, transport, and structure, but their dynamic nature within the lipid bilayer makes them challenging to study. Biotinylation reagents, often synthesized from precursors like this compound, provide powerful tools to probe the structure, expression, and dynamics of these proteins.

One key application is the structural mapping of membrane proteins. For instance, biotin-conjugated reagents were used to investigate the topology of the human erythrocyte hexose (B10828440) transporter nih.gov. In this study, different functional groups on the transporter were targeted with specific biotin probes: galactose oxidase was used with biotin hydrazide to label the carbohydrate moieties, while biotin-maleimide was used to tag cysteine residues nih.gov. By digesting the labeled transporter with proteases and then identifying the biotinylated fragments, the researchers were able to map which parts of the protein contained glycosylation sites and specific cysteine residues, providing valuable structural insights nih.gov.

Another common use of biotinylation is to quantify the number of protein molecules on the cell surface, which is a critical parameter for understanding membrane protein function. This technique involves labeling all surface proteins of intact cells with a membrane-impermeable biotinylation reagent. After cell lysis, the biotinylated proteins are captured and quantified, often by Western blotting against a purified standard, to determine the surface expression level of a specific protein of interest researchgate.net.

More advanced techniques employ "caged" biotin probes to achieve spatiotemporal control over protein labeling, which is essential for studying dynamic processes like protein trafficking. These probes are chemically modified, often at the N'-1 urea (B33335) nitrogen, to dramatically reduce their binding affinity for streptavidin rsc.orgnih.gov. The synthesis of these caged derivatives can be achieved through a versatile method starting with the reaction of biotin methyl ester with triphosgene (B27547), creating a reactive intermediate that can be further modified rsc.org. The "caged" biotin is inert until a protecting group is removed, typically by UV light irradiation. This allows researchers to label proteins on the cell surface and then, at a specific time and location, "uncage" the biotin with a focused light source, enabling its high-affinity binding to a subsequently added streptavidin-fluorophore conjugate. This method has been used for specific fluorescence imaging of live cells and for UV-irradiated, cell-specific drug delivery nih.gov.

Table 2: Techniques for Studying Membrane Proteins with Biotin Conjugates

Technique Probe Type/Starting Material Purpose Mechanism of Action Citations
Site-Specific Structural Probing Biotin-maleimide, Biotin hydrazide To map the domains of a membrane protein. Covalent labeling of specific amino acid residues (cysteines) or glycans, followed by proteolysis and fragment analysis. nih.gov
Surface Protein Quantification Membrane-impermeable biotinylation reagents To determine the number of protein molecules on the cell surface. Biotinylation of extracellular protein domains, followed by affinity capture and quantitative Western blotting. researchgate.net
Spatiotemporal ("Caged") Labeling Photoreleasable biotins (often synthesized from biotin methyl ester) To control the timing and location of protein labeling for dynamic studies. A photolabile group on the biotin blocks streptavidin binding until it is removed by UV light, "uncaging" the biotin. rsc.orgnih.gov

Development of Cell-Penetrating this compound Probes

A major hurdle in cellular biology is delivering probes and therapeutic agents across the cell membrane to their intracellular targets. Biotinylated probes that can penetrate cells are highly valuable for identifying protein-protein interactions, tracking drug targets, and delivering cargo. Biotin methyl ester is a frequent starting point for the synthesis of such advanced probes.

A more targeted approach is to conjugate the biotin moiety to a known cell-penetrating peptide (CPP). CPPs are short amino acid sequences capable of crossing cellular membranes and can carry molecular cargo along with them acs.org. For example, researchers have synthesized biotin linkers, starting from biotin methyl ester, and conjugated them to a CPP derived from the C-myc protein to facilitate cellular uptake mdpi.com. In another study, a cell-permeable ubiquitin probe was created by linking biotin and a photolabile ubiquitin derivative to a cyclic deca-arginine peptide (cR10D). This probe could enter live cells, and the biotin tag allowed for the enrichment and proteomic profiling of proteins that were newly ubiquitinated within the cell acs.org.

Biotin methyl ester also serves as a key precursor in the synthesis of "caged-biotin" derivatives designed for cell surface studies rsc.org. A synthetic route using triphosgene on biotin methyl ester creates a versatile intermediate that can be used to build probes that are anchored to the cell membrane rsc.org. These probes can then detect analytes secreted by the cell in its immediate microenvironment rsc.org. While not fully intracellular, these probes demonstrate the utility of this compound in creating tools that function at the cell-membrane interface.

Table 3: Strategies for Developing Cell-Penetrating Biotin Probes

Strategy Key Component(s) Starting Material/Intermediate Mechanism of Cell Entry Application Citations
Inherently Permeable Ligands Biotin + Fluorophore (e.g., Si-rhodamine) Carboxy-fluorophore methyl ester Passive diffusion due to optimized lipophilicity and structure. Live-cell imaging and subsequent affinity capture of tagged proteins. biorxiv.orgresearchgate.netbiorxiv.org
CPP Conjugation Biotin + Cell-Penetrating Peptide (CPP) Biotin methyl ester CPP-mediated translocation across the cell membrane. Intracellular delivery of a biotin tag for proteomic profiling. acs.orgmdpi.com
Membrane-Anchored Probes Caged-biotin + Linker + Anchor Biotin methyl ester The probe is anchored to the outer membrane, not fully penetrating. Detection of molecules secreted at the cell surface. rsc.org
Cell-Permeable Affinity Probes Biotin + Bioactive Small Molecule D-biotin Passive diffusion. Identification of intracellular protein targets of a small molecule. nih.gov

Computational and Theoretical Studies of Methyl Biotin

Quantum Chemical Calculations of Methyl Biotin (B1667282) Electronic Structure

Quantum chemical calculations offer a detailed description of the electronic structure, geometry, and vibrational properties of methyl biotin. These calculations are fundamental to understanding its reactivity and spectroscopic characteristics.

DFT and Ab Initio Methods for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) and ab initio methods are widely used to predict the molecular geometry and vibrational frequencies of biotin and its derivatives like this compound. researchgate.netnih.gov Methods such as Hartree-Fock (HF) and DFT functionals like B3LYP and B3PW91, combined with various basis sets (e.g., 6-311G(d), 6-311+G(d)), have been employed to optimize the molecular structure of biotin. researchgate.netnih.gov The calculated geometric parameters from these methods have shown good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Vibrational analysis based on these optimized geometries allows for the prediction of infrared (IR) and Raman spectra. nih.gov The calculated harmonic vibrational frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes. nih.gov For instance, a detailed interpretation of the vibrational spectra can be achieved through potential energy distribution (PED) analysis. nih.gov Such studies have been successfully applied to biotin, providing a basis for understanding the vibrational characteristics of its methyl ester derivative. researchgate.netnih.gov The choice of functional and basis set, such as B3LYP with the 6-311++G** basis set, has been shown to be effective in describing the structure of (+)-biotin methyl ester. researchgate.net Additionally, dispersion corrections (like DFT-D3) can sometimes improve the accuracy of predicted geometries and vibrational spectra for molecules with significant non-covalent interactions. acs.org

Table 1: Comparison of Selected Theoretical Methods for Biotin Analysis

Method Basis Set Application Reference
HF 6-311G(d) Geometry Optimization, Vibrational Analysis researchgate.netnih.gov
B3LYP 6-311G(d), 6-311+G(d) Geometry Optimization, Vibrational Analysis researchgate.netnih.gov
B3PW91 6-311G(d) Geometry Optimization, Vibrational Analysis researchgate.netnih.gov
B3LYP 6-311++G** NMR Chemical Shift Calculation researchgate.net
DFT-D3 - Dispersion Correction for DFT methods acs.org

Calculation of Spectroscopic Properties (e.g., NMR, IR)

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.netresearchgate.net For (+)-biotin methyl ester, GIAO calculations at the B3LYP/6-311++G** level have been used to analyze its structure in solution and in the solid state by comparing calculated and experimental NMR data. researchgate.net

Theoretical calculations of IR spectra are performed by determining the vibrational frequencies and their corresponding intensities. acs.org These calculated spectra can be compared with experimental Fourier-transform infrared (FT-IR) spectra to validate the computational model and aid in the interpretation of the experimental data. nih.gov For example, DFT calculations using the B3LYP functional have been shown to reproduce the experimental IR spectra of biotin well. researchgate.netnih.gov The accuracy of these predictions can be influenced by the choice of the theoretical method, basis set, and whether anharmonicity is considered. acs.org Time-dependent DFT (TD-DFT) can be employed to calculate electronic absorption spectra (UV-Vis). researchgate.net

Molecular Dynamics (MD) Simulations of this compound and its Complexes

Molecular dynamics (MD) simulations provide a dynamic view of this compound and its interactions with other molecules, such as proteins, over time. These simulations are crucial for understanding conformational changes and binding processes.

Conformational Sampling and Flexibility Analysis

The conformational flexibility of a molecule is a critical factor in its biological activity and permeability. uq.edu.au MD simulations are a primary tool for exploring the conformational space of flexible molecules like this compound. conicet.gov.ar These simulations can reveal the different low-energy conformations that the molecule can adopt in various environments. uq.edu.au

Various enhanced sampling methods can be used in conjunction with MD to more efficiently explore the conformational landscape, which is particularly important for molecules with multiple rotatable bonds. conicet.gov.arfrontiersin.org The analysis of the simulation trajectories can provide insights into the flexibility of different parts of the molecule. For instance, in protein-ligand complexes, MD simulations can show how the flexibility of both the ligand and the protein changes upon binding. acs.orgresearchgate.net Studies on biotin-binding proteins have shown that loops surrounding the binding pocket can switch from an open to a closed conformation upon biotin binding, a change that can be quantified by metrics like the root mean square fluctuations (RMSF). researchgate.net

Simulation of Binding Events and Dissociation Pathways

MD simulations are extensively used to study the mechanisms of ligand binding and unbinding from their protein targets. acs.org Steered Molecular Dynamics (SMD), for example, can be used to simulate the dissociation of a ligand from a protein by applying an external force, providing insights into the dissociation pathway and the forces involved. uiuc.edu Such simulations have been applied to the biotin-streptavidin system to understand the microscopic details of the unbinding process. uiuc.edu

These simulations can reveal intermediate states and the role of specific interactions, such as hydrogen bonds and the involvement of water molecules, in the binding and dissociation process. nih.govresearchgate.net For instance, simulations have shown that a water molecule can intercalate into a key hydrogen bond between biotin and streptavidin, initiating the dissociation process. nih.govresearchgate.net These computational approaches can also be used to calculate binding free energies, which are crucial for understanding the thermodynamics of protein-ligand interactions. tandfonline.com

Docking and Scoring Approaches for this compound Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is a cornerstone of structure-based drug design and is used to study the interactions of small molecules like this compound with their protein targets. schrodinger.com

Docking programs generate various possible binding poses of the ligand in the protein's binding site and then use a scoring function to rank these poses based on their predicted binding affinity. nih.govnih.gov Scoring functions typically account for factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov Various docking tools and scoring functions exist, such as Glide, AutoDock Vina, and rDock, each with its own algorithms and performance characteristics. nih.gov

For the biotin-streptavidin interaction, which is exceptionally strong, specialized scoring functions have been developed to better account for the specific motifs that contribute to the high binding affinity, such as correlated hydrogen bonds in a hydrophobically enclosed environment. acs.org Docking studies can help in identifying key residues involved in the interaction and in understanding the structural basis of binding specificity. innovareacademics.in While docking is powerful for predicting binding modes, accurately predicting binding affinities remains a challenge, and the results are often used in conjunction with other computational and experimental methods for a more complete understanding. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
Biotin
(+)-Biotin methyl ester
Pimeloyl-acyl carrier protein (ACP) methyl ester
Azelayl methyl ester
S-adenosylmethionine (SAM)
S-adenosyl-l-homocysteine (SAH)
1,2,4,5,7-pentahydroxynaphtalene (PHN)
Tryptophan
Trimethyloxamine
Cyanide
Benzohydrazide
7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide
N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide
N-(2-hydroxy-3,5-diisopropylphenyl) methanesulfonamide
1,2-dichloroethane
Histamine
Cyclosporin A
Cyclosporin H
Urea (B33335)
Omeprazole
Curcumin
Gloriosal
4-(2-aminoethyl)morpholine
1,10-phenanthroline
5-fluorescein
N-phenyl ureas
N-alkyl ureas
Ruthenium complexes
Osmium complexes
Rhodium complexes

Prediction of Binding Poses and Affinities

Predicting how a ligand like this compound fits into the binding site of a protein and the strength of that interaction is a cornerstone of computational drug design. mdpi.com Docking is a primary method used to predict the orientation (pose) and binding affinity of a ligand to a protein's active site. mdpi.comeyesopen.com

One computational study utilized a method called PROFEC (Pictorial Representation of Free Energy Changes) to explore modifications to biotin's structure that could enhance binding to streptavidin. researchgate.netacs.org This analysis, which accounts for protein flexibility and ligand solvation, suggested that replacing the pro-9R hydrogen atom of biotin with a larger group, such as a methyl group, could lead to tighter binding. researchgate.netacs.org Free energy calculations predicted that a methyl analog at this position would bind approximately 3 kcal/mol more tightly to streptavidin. researchgate.netacs.org However, experimental synthesis and testing of 9R-methylbiotin and 9S-methylbiotin revealed that both isomers bind more weakly to streptavidin than biotin itself, though the predicted preference for the 9R-isomer was observed. researchgate.netacs.org X-ray crystallography of these complexes confirmed that the binding modes were consistent with those used in the calculations, indicating that the discrepancy was not due to an unexpected binding orientation. researchgate.netacs.org

The introduction of a methyl group can have significant, sometimes unexpected, effects on binding affinity, a phenomenon sometimes referred to as the "magic methyl" effect. mdpi.com While a single methyl group is generally expected to contribute modestly to affinity, in some cases, it can increase binding affinity by hundreds or even thousands of times. mdpi.com This is often because the methyl group helps to stabilize a specific, favorable conformation of the protein-ligand complex. mdpi.com

Molecular dynamics simulations are another powerful tool for studying the behavior of protein-ligand systems over time. mdpi.com These simulations can reveal conformational changes and the roles of specific amino acid residues in the binding interaction. mdpi.com

Table 1: Comparison of Predicted vs. Experimental Binding of Methylated Biotin Analogs to Streptavidin

CompoundComputational PredictionExperimental ResultReference
9R-methylbiotinTighter binding than biotin (~3 kcal/mol)Weaker binding than biotin researchgate.netacs.org
9S-methylbiotinLittle to no improvement in bindingWeaker binding than biotin researchgate.netacs.org
Ureido N-CH3 biotinGreatly reduced bindingNot explicitly stated, but implied weaker binding researchgate.netacs.org

Virtual Screening for this compound Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the discovery of new inhibitors or functional probes.

Recent advances in large-scale virtual screening methods, coupled with the availability of massive "make-on-demand" compound libraries containing over a billion molecules, have shown great potential for discovering novel chemical scaffolds. acs.org For instance, a GPU-based shape-screening method was used to screen the Enamine REAL library of approximately 1.12 billion compounds against Mycobacterium tuberculosis Lipoamide Dehydrogenase (Lpd). acs.org This process started with known inhibitors as probes and identified a significant number of unique compounds with similar shapes. acs.org

While not directly focused on this compound, these advanced screening methodologies could be applied to identify novel this compound analogs with desired properties. For example, a virtual screen could be designed to find analogs that bind to a specific biotin-dependent enzyme or a modified form of avidin (B1170675) or streptavidin. google.com The process often involves multiple steps, including initial shape-based screening followed by more rigorous docking and scoring to filter and rank potential hits. mdpi.comacs.org Subsequent experimental testing of the top-ranking compounds is then performed to validate the computational predictions. acs.org

QSAR and Cheminformatics Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational disciplines that correlate the chemical structure of compounds with their biological activities. acs.orgrjptonline.org These methods are valuable for predicting the activity of new derivatives and for guiding the optimization of lead compounds. acs.org

A robust QSAR model can be an efficient tool for predicting the activities of small-molecule candidates. acs.org These models are built by identifying molecular descriptors that are statistically correlated with experimentally observed properties, such as binding affinity or inhibitory activity. acs.org While extensively used in protein-based drug design, QSAR studies for RNA-targeted small molecules have been less common. acs.org

Cheminformatics analyses can involve clustering large sets of compounds into groups based on their chemical scaffolds. nih.gov This was demonstrated in a study on inhibitors of biotin biosynthesis in Mycobacterium tuberculosis, where confirmed hits from a high-throughput screen were grouped into chemical clusters to identify common structural motifs. nih.gov

For this compound derivatives, a QSAR study could be developed to understand how different substitutions on the biotin scaffold affect its interaction with a particular protein target. For example, a study on imidazole (B134444) derivatives used 3D-QSAR modeling to explore the significance of steric, electrostatic, and hydrophobic features for inhibitory activity. rjptonline.org A similar approach for this compound could provide a predictive platform to design new analogs with enhanced or specific activities.

Q & A

Q. What is the biochemical role of methyl biotin in carboxylase-dependent metabolic pathways?

this compound derivatives are critical cofactors for carboxylase enzymes that catalyze CO₂ transfer in key metabolic reactions, such as fatty acid synthesis and amino acid catabolism. For example, methylcrotonoyl-CoA carboxylase (MCC) in leucine catabolism requires biotinylation for activity, where this compound facilitates the carboxylation of methylcrotonoyl-CoA . Structural modifications like methylation can alter biotin’s interaction with enzymes, as seen in E. coli BioC protein-mediated O-methylation of malonyl-acyl carrier protein (malonyl-ACP), a prerequisite for initiating biotin synthesis .

Methodological Insight : To study carboxylase activity, researchers often use isotopic labeling (e.g., ¹⁴C-biotin) coupled with enzyme assays to track carboxylation efficiency. Confirmatory techniques include avidin-affinity chromatography to isolate biotinylated proteins .

Q. How does methylation of biotin derivatives influence their stability against enzymatic hydrolysis?

Methylation at the biotinamide bond or adjacent positions can block hydrolysis by biotinidase, an enzyme that cleaves biotin from proteins. For instance, N-methyl-substituted biotin derivatives resist hydrolysis (<5% cleavage in 2 hours) compared to unmodified biotin (>90% cleavage) under serum conditions . Structural modifications such as hydroxymethylene or carboxylate groups α to the biotinamide bond also confer stability by sterically hindering enzyme access .

Q. Key Data from Stability Assays :

Biotin DerivativeStructural Modification% Hydrolysis by Biotinidase (2 h, 37°C)
Unmodified biotinNone>90%
N-methyl biotinMethylation at biotinamide bond<5%
HomobiotinExtended valeric acid chain~50%
Hydroxymethylene-biotinHydroxymethylene α to bond<5%

Advanced Research Questions

Q. How should researchers design assays to evaluate this compound stability in complex biological matrices?

Experimental Design :

  • Radiolabeling : Use radioiodinated (e.g., ¹²⁵I) this compound derivatives incubated in serum or tissue homogenates.
  • Hydrolysis Quantification : Measure unbound biotin via avidin-binding assays after separating cleaved products using size-exclusion chromatography .
  • Controls : Include stable (N-methylated) and labile (unmodified) biotin as benchmarks.

Challenges : Non-specific protein binding may skew results. Mitigate this by pre-treating samples with protease inhibitors and validating recovery rates using spiked controls .

Q. How can contradictions in this compound’s metabolic pathway data be resolved?

Discrepancies often arise from assumptions about methyl acceptor specificity (e.g., malonyl-CoA vs. malonyl-ACP). In E. coli, BioC methylates malonyl-ACP, not malonyl-CoA, as shown by in vitro assays with purified Bacillus cereus BioC. Activity was 10-fold higher for malonyl-ACP, confirmed via S-adenosylmethionine (SAM) consumption and inhibition by S-adenosylhomocysteine .

Q. Methodological Resolution :

  • Use recombinant enzyme systems to isolate substrate specificity.
  • Validate findings with genetic knockouts (e.g., bioC-deficient strains) and complementation assays .

Q. What advanced analytical techniques are required to quantify this compound metabolites in human studies?

HPLC-Avidin Binding Assay :

  • Separate biotin and metabolites (e.g., bisnorbiotin, biotin sulfone) via reverse-phase HPLC.
  • Quantify using avidin-binding detection, which differentiates intact biotin from catabolites .
  • Validation : Pair with TLC and derivatization (e.g., p-dimethylaminocinnamaldehyde) for structural confirmation .

Q. Example Metabolite Profile in Urine :

Metabolite% of Total Excreted Biotin
Biotin32 ± 12%
Bisnorbiotin52 ± 15%
Bisnorbiotin methyl ketone7.9 ± 5.8%
Biotin sulfone3.6 ± 1.9%

Q. How can researchers address challenges in synthesizing this compound derivatives with high enantiomeric purity?

Synthetic Strategy :

  • Use chiral auxiliaries or asymmetric catalysis during methylation steps.
  • Characterization : Employ LC-MS for purity assessment and circular dichroism (CD) to confirm stereochemistry.
  • Troubleshooting : If yield is low, optimize reaction conditions (e.g., solvent polarity, temperature) and validate with nuclear magnetic resonance (NMR) .

Q. What computational tools are effective for predicting this compound-enzyme interactions?

Molecular Dynamics (MD) Simulations :

  • Model biotin’s binding pocket in carboxylases (e.g., acetyl-CoA carboxylase) to assess methylation’s impact on binding energy.
  • Software : GROMACS or AMBER for trajectory analysis; PyMOL for visualization.
  • Validation : Cross-reference with mutagenesis data (e.g., alanine scanning of active-site residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.